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molecular formula C10H11BrF3NO B8342591 3[N-(2,2,2-trifluoroethyl)aminomethyl]-4-bromoanisole

3[N-(2,2,2-trifluoroethyl)aminomethyl]-4-bromoanisole

Cat. No. B8342591
M. Wt: 298.10 g/mol
InChI Key: FCYIEUWUDQVLLB-UHFFFAOYSA-N
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Patent
US06825188B2

Procedure details

2,2,2-Trifluoroethylamine (24 g, 242 mmol) was added rapidly to a stirred solution of 4-bromo-3-bromomethylanisole (33.6 g, 120 mmol) in anhydrous DMSO (125 mL) at RT. The reaction warmed to approximately 30-35° C. After stirring for 18 hr, the reaction was diluted with ice-cold 1 N NaOH (200 mL) and extracted with Et2O (2×300 mL). The combined organic layers were washed with brine (300 mL), dried (MgSO4), and concentrated to give the title compound (41.35 g, 96%) as a pale yellow oil: TLC (toluene) Rf 0.32; 1H NMR (400 MHz, CDCl3) δ 7.43 (d, J=9 Hz, 1H), 6.97 (d, J=3 Hz, 1H), 6.71 (dd, 1H), 3.93 (br s, 2H), 3.80 (s, 3H), 3.18 (m, 2H), 1.86 (br s, 1H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][NH2:4].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:9]=1[CH2:16]Br>CS(C)=O>[F:1][C:2]([F:6])([F:5])[CH2:3][NH:4][CH2:16][C:9]1[CH:10]=[C:11]([O:14][CH3:15])[CH:12]=[CH:13][C:8]=1[Br:7]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
FC(CN)(F)F
Name
Quantity
33.6 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)CBr
Name
Quantity
125 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(CNCC=1C=C(C=CC1Br)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 41.35 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 115.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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